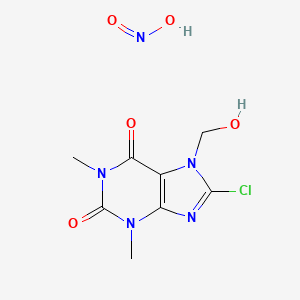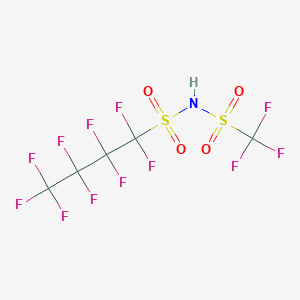
Nonafluorobutylsulfonyl(trifluoromethylsulfonyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide is a compound known for its unique chemical properties and applications. It is a non-coordinating anion with the chemical formula C5HF12NO4S2. This compound is widely used in various scientific fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide typically involves the reaction of nonafluorobutanesulfonyl fluoride with trifluoromethanesulfonamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques to obtain a high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound is known to undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of substituted imides.
Applications De Recherche Scientifique
(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its strong acidity and stability.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of advanced materials, including ionic liquids and electrolytes for batteries.
Mécanisme D'action
The mechanism of action of (Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide involves its ability to act as a strong acid and a non-coordinating anion. It interacts with various molecular targets, including enzymes and proteins, to exert its effects. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Another non-coordinating anion with similar properties.
Lithium (fluorosulfonyl)(n-nonafluorobutanesulfonyl)imide: Used in battery electrolytes for its stability and conductivity.
Uniqueness
(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide is unique due to its combination of nonafluorobutanesulfonyl and trifluoromethanesulfonyl groups, which confer distinct chemical properties. Its stability, strong acidity, and ability to participate in various reactions make it a valuable compound in multiple scientific fields.
Propriétés
Numéro CAS |
39847-37-5 |
|---|---|
Formule moléculaire |
C5HF12NO4S2 |
Poids moléculaire |
431.2 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(trifluoromethylsulfonyl)butane-1-sulfonamide |
InChI |
InChI=1S/C5HF12NO4S2/c6-1(7,3(10,11)12)2(8,9)4(13,14)23(19,20)18-24(21,22)5(15,16)17/h18H |
Clé InChI |
KRQOMVHYHHRBPT-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F)(F)F)(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


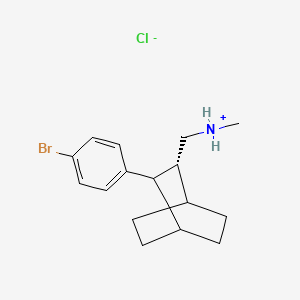

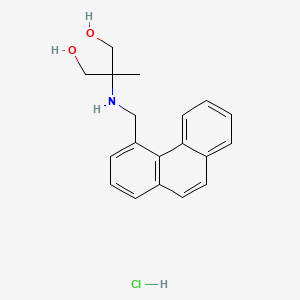
![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)
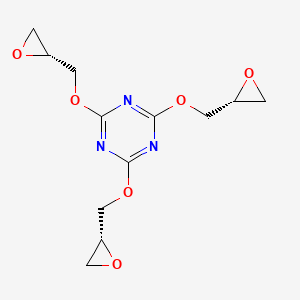
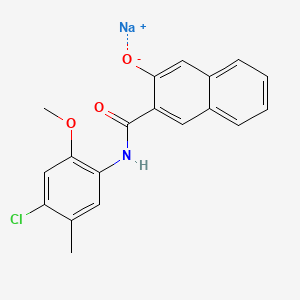


![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
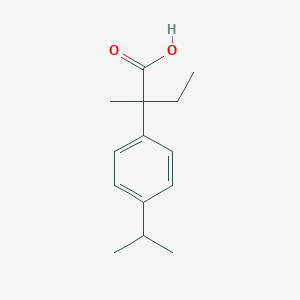
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
